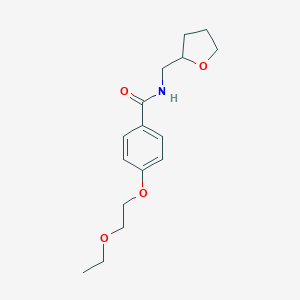
4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential application in various scientific research fields due to its unique chemical structure and properties.
Mécanisme D'action
The exact mechanism of action of 4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its unique chemical structure and properties. It has been shown to have anti-tumor activity and can inhibit the growth of cancer cells, making it a promising compound for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to further investigate its potential application in cancer research and explore its mechanism of action in more detail. Another direction is to study its potential application in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 4-aminobenzamide with tetrahydro-2-furanmethanol and ethylene glycol dimethyl ether in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential application in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential application in the treatment of Alzheimer's disease, where it has shown promising results in improving cognitive function.
Propriétés
Nom du produit |
4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
4-(2-ethoxyethoxy)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H23NO4/c1-2-19-10-11-21-14-7-5-13(6-8-14)16(18)17-12-15-4-3-9-20-15/h5-8,15H,2-4,9-12H2,1H3,(H,17,18) |
Clé InChI |
DPIQLJCVHVCJTF-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2CCCO2 |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268510.png)
![2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268516.png)
![3-[(3-chlorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B268518.png)
![3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268519.png)
![4-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268520.png)
![4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268522.png)
![2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268524.png)
![2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268525.png)
![2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide](/img/structure/B268526.png)
![2-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268527.png)
![2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268528.png)
![3-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268529.png)

![2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268531.png)